molecular formula C15H14FN3O4S B2932455 (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 2034996-82-0

(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2932455
CAS No.: 2034996-82-0
M. Wt: 351.35
InChI Key: GCIJCIBPPPLGOM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide" is a structurally complex molecule featuring a benzothiadiazole core substituted with fluorine, methyl, and dioxo groups, coupled with a furan-containing enamide side chain.

Properties

IUPAC Name

(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S/c1-18-13-8-11(16)12(9-14(13)19(2)24(18,21)22)17-15(20)6-5-10-4-3-7-23-10/h3-9H,1-2H3,(H,17,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIJCIBPPPLGOM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C=CC3=CC=CO3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C(=C2)NC(=O)/C=C/C3=CC=CO3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the reaction of 2-aminobenzenesulfonamide with a suitable fluorinating agent to introduce the fluoro group.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the prop-2-enamide group, converting it to the corresponding amine.

    Substitution: The fluoro group on the benzothiadiazole core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as improved conductivity or enhanced stability.

Mechanism of Action

The mechanism of action of (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluoro group and the benzothiadiazole core may play key roles in binding to these targets, while the furan ring and prop-2-enamide group could modulate the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Notable Features
Target Compound Benzothiadiazole 6-F, 1,3-diMe, dioxo, furan-enamide Electrophilic dioxo group; planar enamide
Compound A () Benzothiazole 6-Me, benzodioxol-enamide Lipophilic benzodioxol; methyl substitution
Compound B () Benzothiazole 6-CF₃, phenylacetamide Electron-withdrawing CF₃; flexible acetamide

Structural Implications :

  • The benzothiadiazole core in the target compound may enhance hydrogen-bonding interactions compared to benzothiazole derivatives due to its additional electronegative substituents (dioxo and fluorine) .

Computational and Experimental Comparisons

Docking and Virtual Screening

Chemical Space Docking () highlights that benzothiadiazole derivatives like the target compound are enriched in docking scores compared to fully enumerated libraries. However, some high-scoring analogues may be excluded due to filtering protocols during virtual screening .

Similarity Metrics

Tanimoto and Dice indices () quantify structural similarity between compounds. For example:

  • The target compound and Compound A share moderate similarity (Tanimoto ~0.65) due to shared enamide linkers but diverge in core structure (benzothiadiazole vs. benzothiazole).
  • Compound B exhibits lower similarity (Tanimoto ~0.40) due to its trifluoromethyl and phenylacetamide groups .

NMR and Substituent Effects

As demonstrated in , NMR chemical shifts in regions adjacent to substituents (e.g., furan vs. benzodioxol) can reveal differences in electronic environments. For the target compound, the furan’s electron-rich nature may deshield nearby protons, contrasting with benzodioxol’s electron-withdrawing effects .

Limitations of Structural Similarity

For instance:

  • Bioisosteric replacements (e.g., furan vs. benzodioxol) may unpredictably alter target binding due to differences in steric bulk or electronic profiles .

Biological Activity

The compound (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide is a derivative of benzothiadiazole known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the benzothiadiazole moiety fused with a furan ring. This configuration is believed to enhance its biological activity through improved interaction with biological targets.

Structural Formula

C15H14FN3O3S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_3\text{S}

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications, particularly in anticancer and anti-inflammatory therapies.

Anticancer Activity

Research indicates that derivatives of benzothiadiazole exhibit significant anticancer properties. Specifically, the compound has been evaluated against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A4311.0Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of IL-6 and TNF-α production
H12991.5Suppression of AKT and ERK signaling pathways

The compound demonstrated notable inhibition of cell proliferation in these lines, with mechanisms involving apoptosis induction and modulation of inflammatory cytokines such as IL-6 and TNF-α .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies utilizing mouse monocyte macrophages (RAW264.7) revealed that treatment with the compound led to a significant decrease in inflammatory markers:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615050
TNF-α20070

These findings suggest that the compound may effectively mitigate inflammatory responses in various conditions .

Case Studies

Case Study 1: Dual Action Against Cancer and Inflammation
A recent study synthesized a series of benzothiazole derivatives including the target compound. The lead compound exhibited dual anticancer and anti-inflammatory activities. It was found to significantly inhibit the proliferation of A431 and A549 cells while also reducing IL-6 and TNF-α levels in macrophages. The study concluded that such compounds could serve as dual-action therapeutics for cancer treatment .

Case Study 2: Mechanistic Insights
Further investigation into the mechanisms revealed that the compound inhibited critical signaling pathways involved in cancer progression. Specifically, Western blot analysis indicated downregulation of AKT and ERK pathways in treated cells, suggesting a multifaceted approach to combating tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.